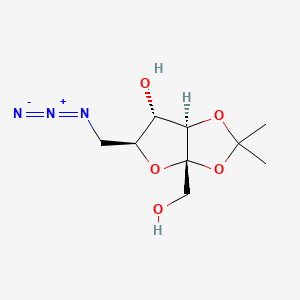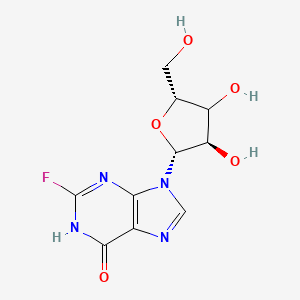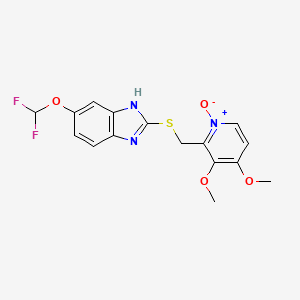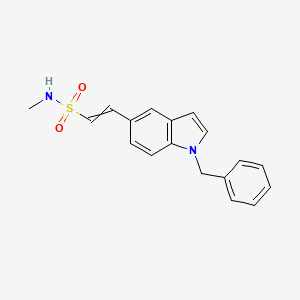![molecular formula C₂₀H₂₄N₂O₃ B1140781 (R)-[(2S,5R)-5-Ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol CAS No. 109906-48-1](/img/structure/B1140781.png)
(R)-[(2S,5R)-5-Ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “®-[(2S,5R)-5-Ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol” is a cinchona alkaloid . It is also known as “®-Quinolin-4-yl ((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methanol dihydrochloride” in English .
Synthesis Analysis
The synthesis of a similar compound, “®-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol”, has been reported . The compound was synthesized by reacting sodium tetraphenyl borate with quinine in deionized water at room temperature through an ion-pair reaction .Aplicaciones Científicas De Investigación
Application in Medicinal Chemistry
Quinine N-Oxide has been used in the development of drugs against infectious diseases and cancer . It has been used since the middle of the last century as food additives to improve animal growth . However, their use as antibacterial agents led to an interest in investigating their mechanism of action, discovering that this heterocycle can cause DNA damage .
Application in Antimalarial Treatment
Quinine has long been used as an antimalarial drug . The amine group at N-1 quinuclidine ring of quinine could be oxidized to quinine-N-oxide which could decrease basicity of the amine in the molecule . Quinine-N-oxide have been previously reported as a product from the biotransformation of quinine in Microsporum gypseum and as a unique metabolite isolated from endophytic fungi, Xylaria sp which hosted in Cinchona plant .
Application in Anti-arrhythmic Treatment
Quinine, which is oxidized at the nitrogen of quinuclidin ring, is also a potential asymmetric catalyst . This metabolite is produced from the biotransformation of quinine in Cinchona pubescens by endophytic fungi, Xylaria sp . It is ineffective in treating malaria but has a prominent anti-arrhythmic effect, which was used to treat arrhythmia in clinical .
Application in Enhancing Drug Toxicity
Due to their activity in enhancing drug toxicity, the one electron reducing enzymes might be used in the design of bioreductive chemotherapeutic agents .
Application in Synthesis of Functionalized Pyridines and Quinolines
Quinine N-Oxide has been used in the synthesis of C2-functionalized pyridines and quinolines . This process involves treating readily available N-oxides with various reagents under appropriate activation conditions . The synthetic methods for introducing functional groups at the C2 position of pyridines and quinolines have been comprehensively documented . This work highlights recent developments in the C2-functionalization of pyridine and quinoline N-oxides and addresses both the mechanisms and regioselectivity of the reactions .
Application in Direct C–H Alkenylation of Quinoline N-Oxides
The direct C–H alkenylation of quinine N-oxides is a suitable method for the formation of novel quinolines . This method allows the incorporation of pharmacologically relevant functional groups into quinolines, which cannot be prepared using conventional methods .
Application in Dyeing Industry
Quinone dyes, which include Quinine N-Oxide, have been used for various applications, such as histological staining, rust prevention on metal surfaces, and increasing the conversion efficiency of solar cells . They have also found use as sensors, pH indicators, pigments, inks and dyes for leather, wood, medicine, food, and textiles . Due to their antioxidant activity, they improve general health conditions .
Application in Energy Storage
Quinones, including Quinine N-Oxide, have been used in the development of bio-based supercapacitors . These supercapacitors have great potential for use in electric vehicles, portable electronics, and for grid frequency modulation . The pseudocapacitance provided by the quinone moieties in lignin and its derivatives has been utilized in these energy storage devices .
Propiedades
IUPAC Name |
(R)-[(2S,5R)-5-ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-3-13-12-22(24)9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(25-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14?,19-,20+,22?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDIZKMXQMCCAA-RMWGNABNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CC[N+]3(CC4C=C)[O-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3CC4CC[N+]3(C[C@@H]4C=C)[O-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-[(2S,5R)-5-Ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(8R,9S,13S,14S,17S)-16,16,17-Trideuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,4,17-triol](/img/structure/B1140699.png)


![Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-2(E)-propenoate](/img/structure/B1140703.png)

![N-(6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)acetamide](/img/structure/B1140710.png)



![5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid](/img/structure/B1140716.png)



